molecular formula C14H14ClNO2S B14453843 N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide

N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B14453843
M. Wt: 295.8 g/mol
InChI Key: INLULBFZUBITGZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorophenyl group and two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The aromatic ring and the sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)benzenesulfonamide
  • N-(2-chlorophenyl)-2-methylbenzenesulfonamide
  • N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups at the 2 and 5 positions on the benzene ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar sulfonamides.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-10-7-8-11(2)14(9-10)19(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3

InChI Key

INLULBFZUBITGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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